molecular formula C17H14ClFN6O2 B580134 5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one CAS No. 1239662-46-4

5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one

Cat. No. B580134
M. Wt: 388.787
InChI Key: XBEWJWSQISOVRV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one, also known as 5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one, is a useful research compound. Its molecular formula is C17H14ClFN6O2 and its molecular weight is 388.787. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Design and Synthesis

One area of research involves the pharmacophore design of kinase inhibitors, particularly p38α MAP kinase inhibitors, which are critical for proinflammatory cytokine release. Compounds with specific scaffolds, such as tri- and tetra-substituted imidazoles, have been identified as selective inhibitors. These compounds, characterized by their structural motifs and binding selectivity, are synthesized to enhance their inhibitory activity and selectivity over other kinases by modifying their interaction with the hydrophobic pocket and hinge region of the kinase. This research underscores the importance of ligand design in developing more effective and selective therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Novel Synthesis Methods

Another aspect of scientific research focuses on novel synthesis methods for pharmaceutical compounds. For example, the synthesis of omeprazole, a proton pump inhibitor, demonstrates the development of new methods to address pharmaceutical impurities and improve the synthesis process for better yield and simplicity. This research provides insights into optimizing drug synthesis for enhanced efficacy and safety (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Chemical Inhibitors Study

The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes represents a critical area of pharmacological research. By understanding the potency and selectivity of various inhibitors, researchers can better predict drug-drug interactions and improve drug safety profiles. This research is pivotal for the development of safer and more effective therapies by minimizing adverse interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Pharmacological Review

Chlorogenic acid (CGA) has been the subject of extensive pharmacological review due to its wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Research on CGA illustrates the potential of natural compounds in treating various disorders and highlights the importance of understanding their biological and pharmacological effects for clinical application (Naveed et al., 2018).

properties

IUPAC Name

5-(chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN6O2/c1-24-22-16(21-23-24)15-5-2-10(8-20-15)13-4-3-11(6-14(13)19)25-9-12(7-18)27-17(25)26/h2-6,8,12H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEWJWSQISOVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deshydroxy-chloro Tedizolid

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